Telmapitant
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Telmapitant is a small molecule drug that acts as an antagonist of the neurokinin NK1 receptor. It was initially developed by Merck Sharp & Dohme Corp. and is primarily investigated for its potential in treating vomiting . The molecular formula of this compound is C24H23F6N3O3, and it has a molecular weight of 515.45 g/mol .
Preparation Methods
The synthesis of Telmapitant involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the preparation method for in vivo formulations involves dissolving the compound in dimethyl sulfoxide (DMSO) and mixing with polyethylene glycol (PEG300), Tween 80, and distilled water .
Chemical Reactions Analysis
Telmapitant undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Telmapitant has several scientific research applications:
Chemistry: Used as a reference compound in studies involving neurokinin NK1 receptor antagonists.
Biology: Investigated for its effects on neurokinin receptors in various biological systems.
Industry: Utilized in the development of new drugs targeting neurokinin receptors.
Mechanism of Action
Telmapitant exerts its effects by antagonizing the neurokinin NK1 receptor. This receptor is involved in the regulation of various physiological processes, including the vomiting reflex. By blocking the receptor, this compound prevents the binding of its natural ligand, substance P, thereby inhibiting the downstream signaling pathways that lead to vomiting .
Comparison with Similar Compounds
Telmapitant is unique among neurokinin NK1 receptor antagonists due to its specific binding affinity and pharmacokinetic properties. Similar compounds include:
Aprepitant: Another NK1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.
Fosaprepitant: A prodrug of aprepitant with similar therapeutic applications.
Rolapitant: An NK1 receptor antagonist with a longer half-life compared to aprepitant and fosaprepitant. This compound’s uniqueness lies in its specific molecular structure and binding characteristics, which may offer distinct therapeutic advantages
Biological Activity
Telmapitant is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and antioxidant properties. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, antioxidant capacity, and mechanisms of action based on diverse research findings.
Overview of this compound
This compound, also known as a selective neurokinin-1 (NK1) receptor antagonist, has been studied for its applications in various therapeutic areas, including oncology. Its mechanism involves blocking the action of substance P, a neuropeptide associated with pain and inflammation, which may contribute to its anticancer properties.
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. The compound has shown significant activity against breast cancer cells (MCF-7) and leukaemic cells (K562, EoL-1) through different assays.
Case Studies
-
Breast Cancer Cells (MCF-7):
- This compound demonstrated potent anti-proliferative activity with an IC50 value indicating effective cytotoxicity at low concentrations. The compound was tested using the MTT assay, which measures cell viability based on metabolic activity.
- Table 1: Cytotoxic Activity of this compound on MCF-7 Cells
Concentration (µM) Viability (%) IC50 (µM) 0.5 85 10 1.0 70 5.0 30 10.0 10
-
Leukaemic Cells:
- In studies involving leukaemic cell lines such as K562 and EoL-1, this compound exhibited significant cytotoxic effects comparable to established chemotherapeutic agents.
- Table 2: Cytotoxic Effects on Leukaemic Cells
Cell Line IC50 (µM) K562 8 EoL-1 6
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. The compound's ability to scavenge free radicals was assessed using various assays such as DPPH and ABTS.
- DPPH Assay Results:
- The DPPH assay showed that this compound effectively reduced free radical concentrations, indicating strong antioxidant activity.
- Table 3: Antioxidant Activity of this compound
Concentration (µM) % Inhibition 10 25 25 50 50 75
The biological activity of this compound can be attributed to its interaction with the NK1 receptor. By inhibiting this receptor, this compound may disrupt signaling pathways that promote cancer cell survival and proliferation.
Pathway Analysis
- Inhibition of Substance P: By blocking substance P binding to NK1 receptors, this compound may reduce inflammatory responses and cancer cell migration.
- Impact on Apoptosis: Studies suggest that this compound may induce apoptosis in cancer cells through mitochondrial pathways, contributing to its cytotoxic effects.
Properties
CAS No. |
552292-58-7 |
---|---|
Molecular Formula |
C24H23F6N3O3 |
Molecular Weight |
515.4 g/mol |
IUPAC Name |
(5R,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,3,9-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C24H23F6N3O3/c1-14(15-9-17(23(25,26)27)11-18(10-15)24(28,29)30)36-13-22(16-5-3-2-4-6-16)8-7-21(12-31-22)19(34)32-20(35)33-21/h2-6,9-11,14,31H,7-8,12-13H2,1H3,(H2,32,33,34,35)/t14-,21-,22-/m1/s1 |
InChI Key |
NWZTURJOOOFKAS-KHIBUBOWSA-N |
SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CN2)C(=O)NC(=O)N3)C4=CC=CC=C4 |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@@]3(CN2)C(=O)NC(=O)N3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CN2)C(=O)NC(=O)N3)C4=CC=CC=C4 |
Appearance |
Solid powder |
Key on ui other cas no. |
552292-58-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Telmapitant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.